Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester, also known as ethyl p-anisate or ethyl 4-methoxybenzoate, is a chemical compound with the molecular formula and a molecular weight of approximately 180.20 g/mol. This compound features a benzoic acid moiety substituted with a methoxyphenoxy group at the para position. Its structure can be represented as follows:
Benzoic acid derivatives like this compound are commonly used in various applications due to their pleasant aroma and flavor, making them popular in the fragrance and food industries.
These reactions are fundamental in synthetic organic chemistry for modifying the compound or using it as an intermediate.
Benzoic acid derivatives exhibit various biological activities. Ethyl p-anisate has been studied for its potential antimicrobial properties and has shown effectiveness against certain pathogens. Additionally, compounds with similar structures have been reported to possess antioxidant and anti-inflammatory activities. Research indicates that such compounds may influence metabolic pathways, making them subjects of interest in pharmacological studies.
Several synthetic routes have been developed for producing benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester:
These methods highlight the versatility of synthetic approaches available for this compound.
Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester has various applications across different fields:
Its unique properties make it valuable in both industrial and research applications.
Studies on the interactions of benzoic acid derivatives with biological systems have revealed insights into their mechanisms of action. For instance:
These findings underscore the importance of understanding how such compounds interact at a molecular level.
Several compounds share structural similarities with benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl p-ethoxybenzoate | Ester | Contains an ethoxy group instead of methoxy |
| Ethyl p-hydroxybenzoate | Ester | Hydroxyl group provides different reactivity |
| Ethyl p-nitrobenzoate | Ester | Nitro group introduces electron-withdrawing effects |
| Ethyl p-chlorobenzoate | Ester | Chlorine substituent affects solubility |
The uniqueness of benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester lies in its specific methoxy substitution pattern which influences its biological activity and physical properties compared to these similar compounds.
Nucleophilic aromatic substitution (S~N~Ar) has emerged as a robust method for forming the phenoxy ether moiety in benzoic acid derivatives. Traditional S~N~Ar requires electron-deficient aryl halides, but recent innovations leverage radical intermediates to activate electron-rich substrates. For example, phenoxyl radicals generated via Fe(III)-mediated oxidation enhance the electrophilicity of fluorophenols, enabling substitution with carboxylate nucleophiles (Figure 1A). This strategy overcomes the inherent limitations of S~N~Ar on electron-rich arenes, where σ~p~ values below -0.37 typically hinder reactivity.
Key advancements include the use of potassium ferricyanide and tert-butoxide base to generate phenoxyl radicals from 4-fluoro-2,6-dimethylphenol, which subsequently reacts with benzoic acid derivatives (Figure 1B). The radical’s spin density localizes on the oxygen atom, acting as a strong electron-withdrawing group (EWG) to polarize the aromatic ring. This allows nucleophilic attack at the para position relative to the radical site, yielding 4-phenoxybenzoic acid intermediates. Substrates with ortho substituents (e.g., methyl, allyl) are tolerated, though steric effects reduce yields (46–61%) compared to unhindered analogs (83–90%).
Table 1: Substituent Effects on S~N~Ar Yields
| Phenol Substituent | Yield (%) |
|---|---|
| 4-Fluoro (model) | 83 |
| 2-Allyl | 46 |
| 2-Phenyl | 61 |
| 4-Chloro | 90 |
| 4-Hydroxy | 75 |
The radical chain mechanism propagates via hydrogen atom transfer between the phenoxyl radical and another phenol molecule, ensuring catalytic turnover. Computational studies confirm a concerted substitution pathway with a 20 kcal/mol lower barrier for radical-activated substrates compared to closed-shell analogs.
Transition metal catalysis offers complementary routes to install phenoxy groups. Palladium-based systems employing biarylphosphine ligands, such as tBuBrettPhos, enable hydroxylation of aryl halides at room temperature (Figure 2A). This method couples cesium hydroxide with 4-bromobenzoate esters, forming 4-hydroxybenzoic acid intermediates that are subsequently etherified with 4-methoxyphenol. The bulky ligand accelerates oxidative addition and stabilizes the palladium intermediate, achieving yields exceeding 85% for electron-neutral substrates.
Copper-catalyzed Ullmann coupling provides an alternative for direct C–O bond formation. Using CuI and 1,10-phenanthroline, aryl iodides couple with 4-methoxyphenol in dimethylformamide (DMF) at 110°C. Electron-withdrawing groups on the benzoate ring (e.g., nitro, cyano) enhance reactivity, while electron-donating groups require higher temperatures (140°C).
Table 2: Catalyst Systems for Phenoxy Installation
| Catalyst System | Substrate | Yield (%) |
|---|---|---|
| Pd/tBuBrettPhos | 4-Bromobenzoate | 92 |
| CuI/1,10-phenanthroline | 4-Iodobenzoate | 78 |
| Pd/Herrmann–Beller | Heteroaryl chlorides | 65 |
The final esterification of 4-(4-methoxyphenoxy)benzoic acid with ethanol is typically achieved via acid-catalyzed Fischer esterification. Sulfuric acid (1–5 mol%) in refluxing toluene drives the equilibrium toward ester formation by removing water via azeotropic distillation. Polar aprotic solvents like dimethylacetamide (DMA) improve solubility but require higher catalyst loadings (10 mol%) to compensate for reduced proton activity.
Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) offers a greener alternative, operating at 40°C in solvent-free systems. However, reaction times extend to 48–72 hours, compared to 6–12 hours for acid catalysis.
Table 3: Esterification Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H~2~SO~4~ | Toluene | 110 | 89 |
| HCl (gas) | Ethanol | 78 | 75 |
| Lipase B | Solvent-free | 40 | 68 |
The alkylation of phenolic oxygen atoms represents a fundamental transformation in the chemistry of benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester, involving multiple mechanistic pathways that compete under various reaction conditions [1]. The primary pathway involves nucleophilic substitution reactions following the Williamson ether synthesis mechanism, where the phenolic oxygen acts as a nucleophile attacking alkyl halides through an SN2 mechanism [2]. This process demonstrates characteristic second-order kinetics with rate constants typically ranging from 10⁻³ to 10⁻¹ M⁻¹s⁻¹ under standard conditions [1].
The neutral pathway mechanism, first identified in comprehensive density functional theory studies, involves direct coupling between phenolic compounds and alkenes without requiring strong acid catalysts [3]. This exothermic process exhibits significantly enhanced reaction rates, with rate constants reaching 10⁻² to 10¹ M⁻¹s⁻¹ at temperatures between 25-80°C [3]. The mechanism proceeds through formation of an intermediate ester complex between the alkene and acid catalyst, followed by three competing pathways leading to oxygen alkylation, ortho-carbon alkylation, and para-carbon alkylation [1].
Kinetic investigations reveal that oxygen alkylation demonstrates the most favorable energetics under neutral conditions, with activation energies typically ranging from 45-65 kJ/mol [1]. Competing carbon alkylation processes at ortho and para positions require substantially higher activation energies of 75-95 kJ/mol and 70-90 kJ/mol respectively, making oxygen alkylation kinetically preferred [1]. The ionic rearrangement mechanism, which describes intramolecular migration of alkyl groups from phenolic ethers to carbon positions, exhibits intermediate activation barriers of 55-75 kJ/mol and becomes significant at elevated temperatures above 80°C [1].
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) | Temperature Range (°C) | Mechanistic Pathway |
|---|---|---|---|---|
| O-alkylation (Williamson ether synthesis) | 45-65 | 10⁻³ to 10⁻¹ | 25-100 | SN2 nucleophilic substitution |
| C-alkylation (ortho position) | 75-95 | 10⁻⁵ to 10⁻³ | 50-150 | Electrophilic aromatic substitution |
| C-alkylation (para position) | 70-90 | 10⁻⁴ to 10⁻² | 50-150 | Electrophilic aromatic substitution |
| Neutral pathway (phenolic ether formation) | Exothermic | 10⁻² to 10¹ | 25-80 | Direct phenol-alkene coupling |
| Ionic rearrangement (ether to C-alkylation) | 55-75 | 10⁻⁴ to 10⁻² | 80-150 | Intramolecular rearrangement |
Temperature effects on alkylation kinetics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [3]. At elevated temperatures, the ionic rearrangement mechanism becomes competitive with direct alkylation pathways, leading to increased formation of carbon-alkylated products [1]. The competition between hydrogen atoms and alkyl groups at substitution sites determines the ortho to para ratio of carbon alkylation products, with protonated intermediates significantly lowering transition state barriers for these rearrangement processes [1].
The methoxy substituent in benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester exerts profound electronic effects on electrophilic aromatic substitution reactions through both inductive and resonance mechanisms [4] [5]. The methoxy group functions as a strong electron-donating substituent, increasing the electron density of the aromatic ring by factors of thousands compared to unsubstituted benzene [4]. This electron donation occurs primarily through resonance effects, where lone pairs on the methoxy oxygen participate in conjugation with the aromatic pi system [5].
Resonance structures generated by methoxy substitution create regions of enhanced electron density at ortho and para positions relative to the substituent [5]. Quantum mechanical calculations reveal electron density increases of +0.15 to +0.25 at these activated positions, compared to neutral aromatic carbons [5]. The meta position experiences minimal electronic activation, with electron density changes ranging from -0.05 to +0.05, explaining the strong regioselectivity observed in electrophilic substitution reactions [5].
The rate enhancement effects of methoxy substitution are dramatic, with ortho and para positions exhibiting relative rate increases of 10³ to 10⁴ compared to benzene [4] [5]. Meta positions show modest rate enhancements of only 1.2 to 2.0 times the benzene baseline, confirming the directional nature of methoxy electronic effects [5]. When multiple methoxy groups are present, additive effects lead to even greater rate enhancements of 10⁴ to 10⁶, regardless of the applied reaction conditions [6].
| Substituent Position | Relative Rate Enhancement | Electron Density Distribution (δ⁻) | Resonance Stabilization | Carbocation Stability |
|---|---|---|---|---|
| Ortho to methoxy | 10³ - 10⁴ | High (+0.15 to +0.25) | Strong | Highly stabilized |
| Meta to methoxy | 1.2 - 2.0 | Low (-0.05 to +0.05) | Weak | Minimally stabilized |
| Para to methoxy | 10³ - 10⁴ | High (+0.15 to +0.25) | Strong | Highly stabilized |
| Unsubstituted benzene (reference) | 1.0 | Neutral (0.00) | None | Baseline |
| Multiple methoxy groups | 10⁴ - 10⁶ | Very High (+0.25 to +0.40) | Very Strong | Extremely stabilized |
The mechanism of methoxy-directed electrophilic substitution involves formation of resonance-stabilized carbocation intermediates known as sigma complexes [7]. When electrophiles attack ortho or para to methoxy groups, the resulting carbocations benefit from resonance stabilization involving the methoxy oxygen lone pairs [7]. This stabilization creates resonance structures where all atoms achieve octet configurations, significantly lowering the energy of the transition state [7].
Carbocation stability follows the trend of electron density distribution, with ortho and para positions generating highly stabilized intermediates through multiple resonance forms [7]. Meta attack produces carbocations that cannot access methoxy resonance stabilization, resulting in higher energy intermediates and slower reaction rates [7]. The electronic effects extend beyond simple activation, influencing the stereochemical outcome and product distribution in complex substitution reactions [6].
External electric field studies reveal that methoxy electronic effects maintain their directional character even under applied electromagnetic stress [6]. The additivity principle demonstrates that multiple methoxy substituents contribute cumulative electronic effects, with each additional group providing incremental rate enhancement independent of substitution pattern [6]. These findings confirm the robust nature of methoxy electronic donation across diverse reaction environments.
The hydrolytic stability of benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester exhibits pronounced pH dependence, following established mechanisms for carboxylic acid ester hydrolysis [8] [9]. Under strongly acidic conditions (pH 1.0-2.0), the compound demonstrates maximum stability with half-lives extending from 300 to 570 hours, reflecting the predominance of acid-catalyzed mechanisms that favor ester bond preservation [8]. The acid-catalyzed pathway involves protonation of the carbonyl oxygen, making the ester less susceptible to nucleophilic attack by water molecules [9].
As pH increases toward neutral conditions, hydrolytic stability decreases substantially due to the emergence of competing neutral and base-catalyzed mechanisms [9]. At pH 7.0, half-lives range from 6 to 18 hours, with rate constants of 10⁻⁴ to 10⁻³ s⁻¹ [9]. The neutral hydrolysis pathway involves direct water attack on the ester carbonyl without acid or base catalysis, representing the baseline hydrolytic process [9].
Under basic conditions (pH 8.0-12.0), hydrolytic degradation accelerates dramatically through the saponification mechanism [10]. Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming tetrahedral intermediates that rapidly eliminate alkoxide groups [10] [11]. At pH 10.0-12.0, half-lives decrease to 0.1-2 hours with rate constants reaching 10⁻² to 10⁻¹ s⁻¹ [9]. This mechanism is effectively irreversible under basic conditions due to deprotonation of the carboxylic acid product [10].
| pH Range | Half-life (hours) | Rate Constant k (s⁻¹) | Dominant Mechanism | Temperature Coefficient |
|---|---|---|---|---|
| 1.0 - 2.0 (Strongly acidic) | 300 - 570 | 10⁻⁷ to 10⁻⁶ | Acid-catalyzed hydrolysis | 2.5 - 3.2 |
| 3.0 - 4.0 (Moderately acidic) | 48 - 120 | 10⁻⁶ to 10⁻⁵ | Acid-catalyzed hydrolysis | 2.2 - 2.8 |
| 5.0 - 6.0 (Weakly acidic) | 12 - 36 | 10⁻⁵ to 10⁻⁴ | Mixed acid/neutral | 2.0 - 2.5 |
| 7.0 (Neutral) | 6 - 18 | 10⁻⁴ to 10⁻³ | Neutral hydrolysis | 1.8 - 2.2 |
| 8.0 - 9.0 (Weakly basic) | 2 - 8 | 10⁻³ to 10⁻² | Base-catalyzed hydrolysis | 1.5 - 2.0 |
| 10.0 - 12.0 (Strongly basic) | 0.1 - 2 | 10⁻² to 10⁻¹ | Base-catalyzed hydrolysis | 1.2 - 1.8 |
Temperature effects on hydrolytic stability vary significantly with pH, as indicated by temperature coefficients ranging from 1.2 to 3.2 [12] [13]. Under acidic conditions, temperature coefficients are highest (2.5-3.2), reflecting the greater activation energy requirements for acid-catalyzed mechanisms [12]. Basic hydrolysis shows lower temperature dependence (1.2-1.8) due to the inherently favorable thermodynamics of hydroxide attack [13].
The overall hydrolysis rate represents the sum of acid-catalyzed, neutral, and base-catalyzed contributions according to the equation: kh = kA[H+] + kN + kB[OH-], where each term represents the respective mechanistic pathway [9]. At environmental pH values (5-9), neutral and base-catalyzed components dominate the hydrolytic process [9]. The pH-rate profile exhibits characteristic V-shaped behavior, with minimum stability occurring near neutral pH where all three mechanisms contribute comparably [14].